Cas no 1805484-24-5 (2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid)

2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid is a fluorinated aromatic compound characterized by its electron-withdrawing trifluoromethyl and nitro substituents. These functional groups enhance its reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of trifluoromethyl groups improves metabolic stability and lipophilicity, which is advantageous in drug design. The nitro group further facilitates selective transformations, such as reductions or nucleophilic substitutions. This compound’s high purity and well-defined structure ensure consistent performance in synthetic applications. Its stability under various conditions makes it suitable for use in demanding chemical processes.
2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid structure
1805484-24-5 structure
商品名:2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid
CAS番号:1805484-24-5
MF:C9H3F6NO4
メガワット:303.114843606949
CID:4982741

2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid
    • インチ: 1S/C9H3F6NO4/c10-8(11,12)4-2-5(9(13,14)15)6(16(19)20)1-3(4)7(17)18/h1-2H,(H,17,18)
    • InChIKey: ZFKFNACVLHYMPA-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C(F)(F)F)C(=CC=1C(=O)O)[N+](=O)[O-])(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 401
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 83.1

2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013009210-1g
2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid
1805484-24-5 97%
1g
1,460.20 USD 2021-06-25

2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid 関連文献

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2,4-Bis(trifluoromethyl)-5-nitrobenzoic acidに関する追加情報

Introduction to 2,4-Bis(trifluoromethyl)-5-nitrobenzoic Acid (CAS No. 1805484-24-5)

2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid, with the chemical identifier CAS No. 1805484-24-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitroaromatic acids, characterized by its nitro group and multiple trifluoromethyl substituents, which contribute to its unique chemical properties and reactivity. The presence of these functional groups makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The structural features of 2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid include a benzoic acid core with two trifluoromethyl groups at the 2- and 4-positions, and a nitro group at the 5-position. This arrangement imparts high lipophilicity and electronic characteristics that are conducive to interactions with biological targets. The trifluoromethyl groups, in particular, are known for their ability to modulate metabolic stability and binding affinity, making this compound an attractive scaffold for drug design.

In recent years, there has been a surge in research focused on nitroaromatic compounds due to their diverse pharmacological applications. Studies have demonstrated that nitroaromatics can serve as potent intermediates in the synthesis of antiviral, anticancer, and anti-inflammatory agents. The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring, facilitating further functionalization through reduction or coupling reactions. This versatility has positioned 2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid as a key building block in medicinal chemistry.

One of the most compelling aspects of 2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid is its potential in oncology research. The combination of lipophilicity and electronic tuning provided by the trifluoromethyl and nitro groups suggests that this compound may exhibit inhibitory effects on enzymes or receptors involved in cancer progression. Preliminary computational studies have indicated that derivatives of this compound could interact with proteins such as kinases and transcription factors, which are often dysregulated in tumor cells. These findings have spurred interest in exploring its derivatives as candidates for novel anticancer therapies.

Moreover, the agrochemical industry has shown interest in 2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid due to its structural analogs being effective in pest control and plant protection. The trifluoromethyl groups enhance the bioavailability of agrochemicals by improving their resistance to metabolic degradation. Researchers are investigating how modifications to this scaffold can lead to compounds with enhanced efficacy against resistant strains of pests while maintaining environmental safety.

The synthesis of 2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Typically, it begins with the nitration of a suitable precursor followed by selective fluorination at the desired positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities for research purposes. Techniques such as flow chemistry have been employed to optimize yield and purity while minimizing waste.

In terms of applications beyond pharmaceuticals and agrochemicals, 2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid has found utility in material science. Its ability to form stable complexes with metals has led to investigations into its use as a ligand or precursor for metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies. The unique electronic properties conferred by its substituents make it an interesting candidate for designing novel materials with tailored functionalities.

The regulatory landscape for compounds like 2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid is generally favorable for research purposes. As it does not fall under categories such as hazardous chemicals or controlled substances, it can be handled under standard laboratory protocols without stringent regulatory hurdles. However, researchers must always adhere to best practices in chemical handling to ensure safety and compliance with institutional guidelines.

Future directions for research on 2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid include exploring its derivatives for therapeutic applications. By modifying the positions or types of substituents while retaining the core structure, scientists aim to enhance its biological activity and reduce potential side effects. Collaborative efforts between academia and industry are likely to drive innovation in this area.

Overall,2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid (CAS No. 1805484-24-5) represents a promising compound with broad applications across multiple scientific disciplines. Its unique structural features offer opportunities for development in drug discovery、agriculture、and material science,making it a subject of intense interest among researchers worldwide.

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